N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
The primary target of this compound is the Translocator Protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .
Mode of Action
This compound is a ligand for TSPO, showing a good affinity (Ki = 1.7 nM) and selectivity . It interacts with TSPO, leading to changes in the protein’s function and potentially influencing the neuroinflammatory response .
Biochemical Pathways
Given its target, it likely influences pathways related to neuroinflammation and microglial activation .
Pharmacokinetics
The compound demonstrates rapid entry into the brain and reaches a concentration equilibrium at 20–30 min after injection . Its metabolic profile shows that unchanged compound accounts for 28.3±6.4% of the remaining radioactivity in the plasma 90 min after injection . In the brain, unchanged compound accounts for 93.5±2.8% of the radioactivity .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on TSPO and, consequently, on neuroinflammation and microglial activation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIAIFUSXOLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.